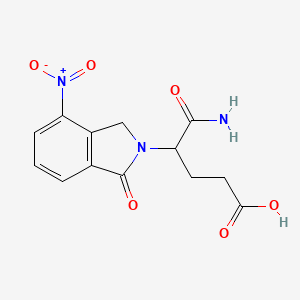

5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid

Description

Properties

IUPAC Name |

5-amino-4-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O6/c14-12(19)10(4-5-11(17)18)15-6-8-7(13(15)20)2-1-3-9(8)16(21)22/h1-3,10H,4-6H2,(H2,14,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQMLOEDIDSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoindolinone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. The presence of both amino and nitro groups allows for targeted interactions with biological molecules .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid with structurally related analogs:

Key Observations

Thalidomide’s metabolite (1,3-dioxo isoindole) lacks the nitro group but retains teratogenicity, suggesting isoindolinone rings themselves contribute to toxicity .

Solubility and Stability: The nitro-substituted compound has lower solubility in polar solvents (e.g., methanol) compared to its amino analog, which may affect pharmacokinetics .

Thalidomide metabolites with phthalimide groups exhibit teratogenicity via cereblon binding, a mechanism likely shared by isoindolinone-containing compounds .

Synthetic Utility: Hydroxamic acid analogs (e.g., 5-[(5-aminopentyl)(hydroxy)amino]-5-oxopentanoic acid) are used in metal-templated macrocycle synthesis, highlighting the versatility of the 5-oxopentanoic acid backbone in drug design .

Biological Activity

5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid (CAS Number: 1198299-72-7) is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an amino group, a nitro group, and an isoindolinone moiety, contributing to its unique reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 307.26 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 5-amino-4-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid |

| Molecular Formula | C13H13N3O6 |

| Molecular Weight | 307.26 g/mol |

| CAS Number | 1198299-72-7 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular targets. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the amino group enhances binding affinity through hydrogen bonding with target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which may lead to therapeutic applications in various diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, suggesting potential use in cancer therapy.

- Anti-inflammatory Properties : Research indicates that it may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Anticancer Activity

In a study assessing the anticancer effects of similar compounds, derivatives were tested against a panel of eight human tumor cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range.

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 1a | HT-29 (Colon Cancer) | 0.5 |

| 1b | HCT116 | 0.15 |

| 1c | EA.hy926 (Endothelial) | 0.04 |

These findings suggest that modifications to the structure of the compound can significantly impact its efficacy against specific cancer types.

Enzyme Interaction Studies

The compound's ability to inhibit specific enzymes has been explored in various studies. For instance, enzyme assays demonstrated that certain concentrations effectively inhibited target enzymes involved in metabolic pathways associated with cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antiproliferative Effects : A study published in Pharmaceutical Research demonstrated that derivatives of this compound led to microtubule disruption and induced G2/M cell cycle arrest in melanoma cells, indicating a mechanism by which these compounds exert their anticancer effects .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related compounds, showing reduced levels of pro-inflammatory cytokines in vitro upon treatment with the compound .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to distinguish overlapping signals (e.g., δ 2.5–3.0 ppm for pentanoic acid protons).

- IR Spectroscopy : Confirm the presence of nitro (1520 cm⁻¹) and carbonyl (1720 cm⁻¹) groups.

Conflicting data (e.g., unexpected splitting in NMR) may arise from dynamic proton exchange; variable-temperature NMR or deuterated solvents can clarify .

How can computational reaction design improve the efficiency of synthesizing this compound?

Advanced Research Question

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

- Reaction Path Screening : Identify energy barriers for nitro-group coupling steps.

- Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to optimize dielectric stabilization.

ICReDD’s integrated computational-experimental workflows (e.g., automated parameter narrowing) enhance reproducibility .

How should researchers reconcile contradictions between experimental and computational data on this compound’s reactivity?

Advanced Research Question

Case study: Discrepancies in predicted vs. observed nitro-group reduction potentials.

- Experimental Validation : Cyclic voltammetry (CV) in acetonitrile vs. computational HOMO-LUMO gaps.

- Error Analysis : Check for implicit solvent model limitations in calculations. Adjust for dispersion forces using Grimme’s D3 correction .

What strategies are recommended for assessing the compound’s stability under physiological conditions?

Advanced Research Question

- Degradation Studies : Incubate in PBS (pH 7.4) at 37°C and monitor via HPLC-MS over 24–72 hours.

- Light Sensitivity : UV-Vis spectroscopy tracks nitro-group photolysis (λmax 320 nm). Use amber vials for storage .

How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?

Advanced Research Question

- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (80:20) to resolve enantiomers.

- Crystallographic Resolution : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) and verify via Flack parameter in XRD .

What thermal analysis methods are suitable for determining decomposition pathways?

Basic Research Question

- TGA-DSC : Heating at 10°C/min under N₂ reveals decomposition onset (~220°C) and exothermic peaks from nitro-group degradation.

- Mass Loss Steps : Correlate with FTIR gas-phase analysis to identify volatile byproducts (e.g., NO₂) .

How does this compound’s reactivity compare to its non-nitro analogues?

Advanced Research Question

Comparative studies with 5-amino-4-(1-oxoisoindolin-2-yl)-5-oxopentanoic acid show:

- Electrophilicity : Nitro substitution increases electrophilic character (Hammett σₚ⁺ = +0.78).

- Nucleophilic Attack : Nitro group directs regioselectivity in SNAr reactions vs. non-nitro analogues .

What methodologies are recommended for studying its potential as a enzyme inhibitor?

Advanced Research Question

- Docking Simulations : AutoDock Vina models binding to target enzymes (e.g., nitroreductases).

- Kinetic Assays : Measure IC₅₀ via spectrophotometric NADPH oxidation assays.

Note: No direct biological data exists; prioritize in vitro validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.